GABA-A α1β2δ Receptor Affinity: Target Compound vs. Clinically-Characterized Lead
The target compound exhibits weak antagonist activity at the human GABA-A α1β2δ receptor. Its binding affinity (Ki = 4,950 nM) is considerably weaker than the structurally distinct, spirocyclic lead compound '018', which shows nanomolar potency at a related extrasynaptic receptor subtype. This quantitative difference confirms the target compound is a low-affinity reference tool, not a potent lead [1] [2].
| Evidence Dimension | Binding Affinity (Ki) for Human GABA-A Receptor |
|---|---|
| Target Compound Data | Ki = 4,950 nM (α1β2δ subtype) |
| Comparator Or Baseline | Compound '018' (a spirocyclic lead) IC50 = 88 nM (α4β1δ subtype) |
| Quantified Difference | The comparator '018' is approximately 56-fold more potent, albeit at a different, extrasynaptic receptor subtype. |
| Conditions | Recombinant human receptors expressed in HEK293 Flp-In cells; FMP assay for target compound and HEK cell line for '018'. |
Why This Matters
For a procurement scientist, this large potency gap defines the compound's role as a probe for studying low-affinity interactions or a negative control, rather than a primary lead molecule.
- [1] BindingDB. Entry for BDBM50588339 (CHEMBL5187612): Ki = 4.95E+3 nM for human alpha1beta2delta GABAA receptor. View Source
- [2] Falk-Petersen, C. B., et al. Discovery of a new class of orthosteric antagonists with nanomolar potency at extrasynaptic GABA(A) receptors. Sci Rep 10, 10078 (2020). View Source
